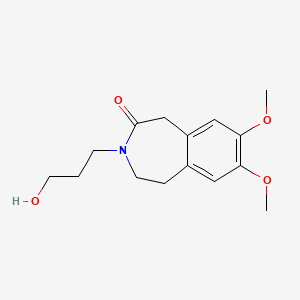![molecular formula C32H32N6O4S2 B601799 2,2'-(Disulfanediylbis(methylene))bis(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one) CAS No. 1803449-02-6](/img/structure/B601799.png)
2,2'-(Disulfanediylbis(methylene))bis(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one)
Overview
Description
Esomeprazole Impurity H215/02 is an impurity of Esomeprazole. Esomeprazole is the (S)-(−)-enantiomer of omeprazole, a medication of the proton pump inhibitor class used for the treatment of gastroesophageal reflux disease (GERD) and gastric ulcer.
Scientific Research Applications
Synthesis and Properties
Facile Synthesis Methods : The chemical has been involved in studies exploring facile and convenient synthesis methods for various derivatives. For instance, Mabkhot, Kheder, and Al-Majid (2010) described a synthesis method for thieno[2,3-b]-thiophene derivatives incorporating a similar moiety via versatile synthesis methods (Mabkhot, Kheder, & Al-Majid, 2010).
Coordination Polymers and Structures : Research by Li et al. (2012) focused on the construction of novel 2D cadmium(II) coordination polymers based on flexible bis(imidazolyl) and zwitterionic dicarboxylate ligands, which include structures similar to the specified chemical (Li, Guo, Weng, & Lin, 2012).
Crystal Structure Analysis : Cui and Lan (2007) analyzed the crystal structure of a compound involving a similar structure, noting the formation of a two-dimensional supramolecular layer (Cui & Lan, 2007).
Catalytic and Antioxidant Activities
Antioxidant Activity : Lavanya, Padmavathi, and Padmaja (2014) investigated the synthesis of derivatives similar to the chemical , evaluating their antioxidant activity. They found that compounds with methoxy substituents displayed greater antioxidant activity (Lavanya, Padmavathi, & Padmaja, 2014).
Metal–Organic Complexes : Dai et al. (2009) studied the construction of copper metal–organic systems based on paddlewheel SBU, utilizing ligands similar to the compound , highlighting their potential in forming complex molecular structures (Dai et al., 2009).
Spectroscopy and Theoretical Calculations
Molecular Geometry and Spectroscopy : Li, Geng, He, and Cui (2013) focused on the molecular geometry, vibrational frequencies, and absorption spectrum of a compound similar to the specified chemical, using density functional theory (DFT) methods for their calculations (Li, Geng, He, & Cui, 2013).
Electrochemical Applications : Beloglazkina et al. (2014) explored the use of a similar compound in forming a coordination compound with copper(II) on a gold electrode surface, highlighting its application in electrochemical reduction (Beloglazkina et al., 2014).
properties
IUPAC Name |
1-(6-methoxy-1H-benzimidazol-2-yl)-2-[[[1-(6-methoxy-1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxopyridin-2-yl]methyldisulfanyl]methyl]-3,5-dimethylpyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N6O4S2/c1-17-13-37(31-33-23-9-7-21(41-5)11-25(23)35-31)27(19(3)29(17)39)15-43-44-16-28-20(4)30(40)18(2)14-38(28)32-34-24-10-8-22(42-6)12-26(24)36-32/h7-14H,15-16H2,1-6H3,(H,33,35)(H,34,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJMLWPCHRDDLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=C(C1=O)C)CSSCC2=C(C(=O)C(=CN2C3=NC4=C(N3)C=C(C=C4)OC)C)C)C5=NC6=C(N5)C=C(C=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N6O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(Disulfanediylbis(methylene))bis(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



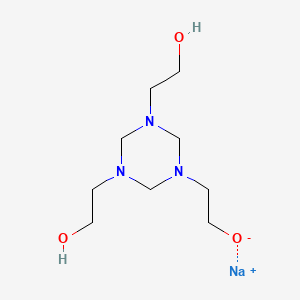

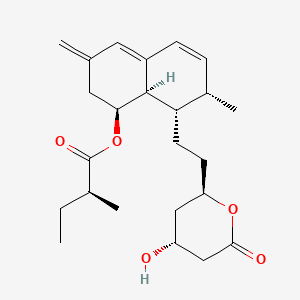
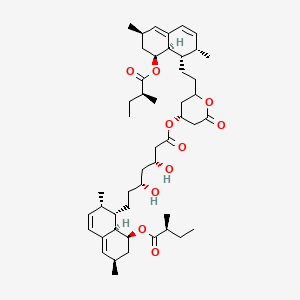
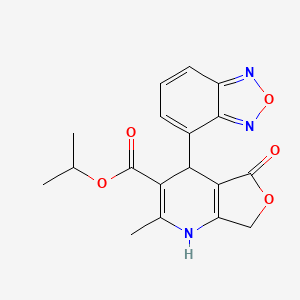
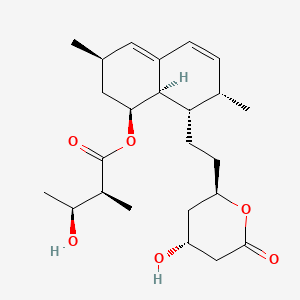
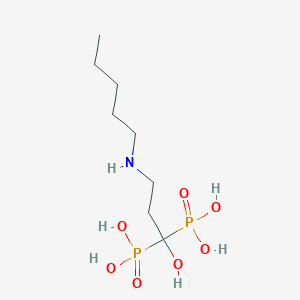
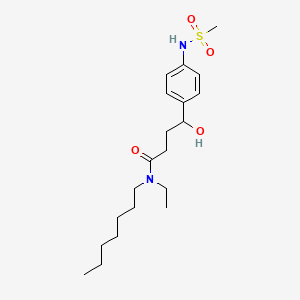
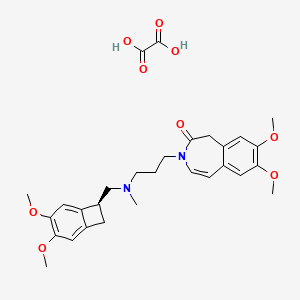
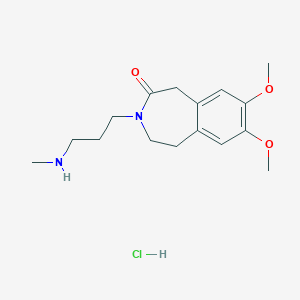
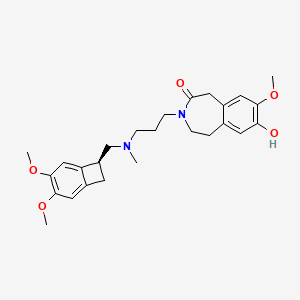
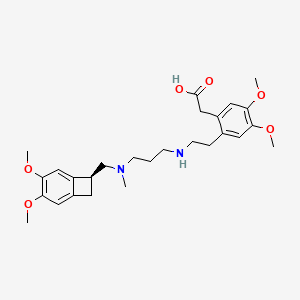
![(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine](/img/structure/B601735.png)
